N-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carboximidamide
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Overview
Description
N-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carboximidamide is an organic compound that features a boronic ester group and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the borylation of a suitable precursor, such as a halogenated benzene derivative, using a palladium catalyst and a boronic acid or ester . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboximidamide group can be reduced to form amines.
Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, reduction can produce amines, and substitution can result in various substituted benzene derivatives .
Scientific Research Applications
N-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carboximidamide has several scientific research applications:
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing drugs.
Industry: Utilized in the production of advanced materials, such as polymers and electronic materials.
Mechanism of Action
The mechanism by which N-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carboximidamide exerts its effects depends on its specific application. In Suzuki-Miyaura coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in biological and medicinal applications would depend on the specific context and target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
N-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carboximidamide is unique due to the presence of both a boronic ester group and a carboximidamide group, which allows it to participate in a wide range of chemical reactions and applications. This dual functionality makes it a versatile compound in organic synthesis and other scientific research fields.
Properties
Molecular Formula |
C13H19BN2O3 |
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Molecular Weight |
262.11 g/mol |
IUPAC Name |
N'-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenecarboximidamide |
InChI |
InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)10-7-5-9(6-8-10)11(15)16-17/h5-8,17H,1-4H3,(H2,15,16) |
InChI Key |
XLWBCFLRDMQCEE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=NO)N |
Origin of Product |
United States |
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